molecular formula C14H21Cl2N3O B1521547 2-amino-5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide hydrochloride CAS No. 1193388-28-1

2-amino-5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide hydrochloride

Cat. No.: B1521547
CAS No.: 1193388-28-1
M. Wt: 318.2 g/mol
InChI Key: SIHFWVQTJWAVOM-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide hydrochloride is a chemical compound with the molecular formula C14H20ClN3O·HCl and a molecular weight of 318.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-amino-5-chlorobenzamide as the starting material.

  • Reaction with Methyl Piperidin-4-ylamine: The starting material is then reacted with methyl piperidin-4-ylamine under specific reaction conditions, such as heating in an appropriate solvent.

  • Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the benzamide ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.

  • Reduction Products: Reduction reactions can produce amines and other reduced forms.

  • Substitution Products: Substitution reactions can yield a variety of substituted benzamide derivatives.

Scientific Research Applications

2-Amino-5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide hydrochloride has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It is employed in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

  • Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-amino-5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other benzamide derivatives, such as 2-amino-5-chloro-N-methyl-N-(1-ethylpiperidin-4-yl)benzamide hydrochloride and 2-amino-5-chloro-N-methyl-N-(1-propylpiperidin-4-yl)benzamide hydrochloride, share structural similarities but differ in their alkyl chain length and substituents.

Properties

IUPAC Name

2-amino-5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O.ClH/c1-17-7-5-11(6-8-17)18(2)14(19)12-9-10(15)3-4-13(12)16;/h3-4,9,11H,5-8,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHFWVQTJWAVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=C(C=CC(=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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